FLAP Binding Affinity: Fiboflapon vs. Veliflapon (DG-031/BAY X 1005)
Fiboflapon demonstrates a binding affinity (IC50) for FLAP of 2.9 ± 1.0 nM, which is approximately 57-fold more potent than the clinically evaluated comparator Veliflapon (Kd = 165 nM) [1][2]. This difference in primary target engagement is a critical differentiator for studies requiring robust and efficient FLAP inhibition at low compound concentrations.
| Evidence Dimension | FLAP Binding Affinity (Potency) |
|---|---|
| Target Compound Data | IC50 = 2.9 ± 1.0 nM |
| Comparator Or Baseline | Veliflapon (BAY X 1005, DG-031): Kd = 165 nM (0.165 µM) |
| Quantified Difference | ~57-fold higher affinity for Fiboflapon |
| Conditions | In vitro FLAP binding assay using [3H]-MK0591 as tracer; COS-7 cell membranes expressing hFLAP |
Why This Matters
Procuring a compound with >50-fold higher target affinity ensures maximal target engagement at lower concentrations, reducing the risk of off-target effects and conserving compound for extensive in vivo studies.
- [1] Stock NS, et al. 5-Lipoxygenase-activating protein (FLAP) inhibitors. Part 4: development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803), a potent, oral, once daily FLAP inhibitor. J Med Chem. 2011;54(22):8013-8029. View Source
- [2] NCATS Inxight Drugs. VELIFLAPON (BAY X1005, DG-031). National Center for Advancing Translational Sciences. View Source
